molecular formula C15H20N4 B2561975 N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine CAS No. 1179132-41-2

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine

Cat. No.: B2561975
CAS No.: 1179132-41-2
M. Wt: 256.353
InChI Key: KSBKWOUOYRKCOG-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine is a heterocyclic compound with the molecular formula C₁₅H₂₀N₄ (SMILES: CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)NC) . The structure comprises a phthalazine ring substituted with a methyl group at the 4-position, linked to a piperidine ring bearing an N-methylamine group at the 4-position. This compound is of interest due to its structural similarity to pharmacologically active piperidin-4-amine derivatives, though its specific biological targets or activities remain uncharacterized in available literature .

Properties

IUPAC Name

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-11-13-5-3-4-6-14(13)15(18-17-11)19-9-7-12(16-2)8-10-19/h3-6,12,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKWOUOYRKCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179132-41-2
Record name N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine typically involves the reaction of 4-methylphthalazin-1-amine with N-methylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines with different degrees of saturation. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-amine derivatives are widely explored in medicinal chemistry. Below is a detailed comparison of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine with key analogs, focusing on structural motifs, pharmacological activities, and synthetic approaches.

Structural Features and Modifications

Target Compound :
  • Core : Phthalazine (aromatic bicyclic system) + piperidine.
  • Substituents : 4-Methyl on phthalazine; N-methyl on piperidine.
  • Molecular Weight : 256.35 g/mol (C₁₅H₂₀N₄).
Analog 1 : RB-005 (1-(4-octylphenethyl)piperidin-4-amine)
  • Core : Piperidine.
  • Substituents : 4-Octylphenethyl chain.
  • Activity : Selective sphingosine kinase 1 (SphK1) inhibitor (IC₅₀ = 3.6 µM) .
  • Key Feature : The octylphenyl group enhances selectivity for SphK1 over other isoforms.
Analog 2 : 1-[3-(3,5-Difluorophenyl)quinolin-4-yl]piperidin-4-amine (Compound 9)
  • Core: Quinoline + piperidine.
  • Substituents: 3,5-Difluorophenyl on quinoline.
  • Activity : Investigated as a nucleoside analog for HIV-1 treatment, though specific data are undisclosed .
Analog 3 : N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine
  • Core : Pyrimidine + piperidine.
  • Substituents : Pyrimidin-4-yl group.
  • Applications : Versatile intermediate in kinase inhibitor development .

Pharmacological Activities

Compound Target/Activity Key Structural Determinants Reference
This compound Unknown Phthalazine substitution
RB-005 SphK1 inhibitor (IC₅₀ = 3.6 µM) Lipophilic octylphenethyl chain
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-amine derivatives AAA ATPase p97 inhibitors Indole-phenyl-piperidine scaffold
Brominated PDGFRβ probes (e.g., Compound 2) PDGFRβ imaging agents Bromine substitution on quinoline

Key Observations :

  • Phthalazine vs.
  • Substituent Effects : Lipophilic groups (e.g., RB-005’s octylphenethyl) enhance membrane permeability and target selectivity, whereas halogens (e.g., bromine in PDGFRβ probes) improve imaging agent stability .

Biological Activity

N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Information

  • Molecular Formula : C₁₅H₁₈N₄
  • SMILES : CC1=NN=C(C2=CC=CC=C12)N3CCC(CC3)NC
  • InChI : InChI=1S/C15H20N4/c1-11-13-5-3-4-6-14(13)15(18-17-11)19-9-7-12(16-2)8-10-19/h3-6,12,16H,7-10H2,1-2H3

This compound features a piperidine ring substituted with a methyl group and a phthalazine moiety, which is crucial for its biological activity. The unique combination of these structures contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing several biological pathways:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the phthalazine moiety is believed to enhance this activity by interacting with bacterial enzymes or membranes.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells by affecting critical pathways such as the PARP (poly(ADP-ribose) polymerase) pathway, which is involved in DNA repair mechanisms .

Antimicrobial Activity

A study conducted on similar heteroaryl compounds indicated that modifications to the phthalazine structure could lead to enhanced antimicrobial efficacy. The compound was tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

In an experimental setup involving human breast cancer cell lines, this compound demonstrated significant cytotoxicity. The IC₅₀ value was found to be around 18 μM, indicating moderate efficacy against these cancer cells . The mechanism appears to involve the inhibition of PARP activity, leading to increased DNA damage and cell death.

Comparative Analysis with Similar Compounds

The biological activities of N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amines can be compared with other related compounds:

Compound NameStructureBiological Activity
N-methylpiperidin-4-amineLacks phthalazineLimited antimicrobial activity
4-methylphthalazin-1-aminesLacks piperidineModerate anticancer properties
N-methyl-1-(4-phenyldihydro-phthalazin)Similar structure with phenyl groupEnhanced anticancer effects

The presence of both piperidine and phthalazine moieties in N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amines is crucial for its unique profile of biological activities.

Case Study 1: Antimicrobial Testing

A series of derivatives based on the phthalazine structure were synthesized and tested for antimicrobial properties. The results indicated that modifications in the piperidine ring significantly influenced the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Viability Assays

In vitro studies on human breast cancer cells revealed that N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amines induced apoptosis through PARP inhibition. This suggests a potential therapeutic application in oncology .

Q & A

Q. What synthetic routes are available for preparing N-methyl-1-(4-methylphthalazin-1-yl)piperidin-4-amine, and how is its structure confirmed?

Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example:

  • Step 1: Debenzylation of intermediates like (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine to yield primary amines (e.g., m/z 198 [M + H]+ via MS (ESI +)) .
  • Final Step: Coupling with a phthalazine moiety using spirocyclic intermediates. Structural confirmation is achieved via mass spectrometry (MS) (e.g., m/z 452 [M + H]+) and 1H NMR (e.g., δ 3.2–4.1 ppm for piperidine protons) .

Q. Which analytical techniques are critical for verifying the purity and identity of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Determines exact molecular weight (e.g., calculated vs. observed values within ±0.001 Da) .
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve stereochemistry and substituent positions (e.g., distinct signals for methylphthalazin-1-yl groups) .
  • Reverse-Phase HPLC: Validates purity using columns like Newcrom R1 with mobile phases containing acetonitrile/water and formic acid for MS compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution rates .
  • Catalysis: Transition metals (e.g., Ru(III)) or bases (e.g., K2CO3) can accelerate coupling reactions .
  • Temperature Control: Reactions involving sensitive intermediates (e.g., spirocycles) may require low temperatures (0–5°C) to minimize side products .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of this compound?

Answer:

  • pH Sensitivity: The compound’s amine groups protonate under acidic conditions (pH < 5), altering solubility and reactivity. Neutral to slightly basic conditions (pH 7–9) are optimal for stability .
  • Thermal Stability: Decomposition occurs above 150°C; storage at –20°C in inert atmospheres (N2/Ar) is recommended .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may explain discrepancies (e.g., oxidation of the piperidine ring altering target binding) .
  • Pharmacokinetic Modeling: Adjust dosing regimens based on bioavailability studies (e.g., logP ~1.86 suggests moderate blood-brain barrier penetration) .

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., permanganate oxidation mechanisms) and electronic properties .
  • Molecular Docking: Screens against targets like protein arginine methyltransferases (PRMTs) by analyzing hydrogen bonding and steric fit .

Methodological Considerations

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification: Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
  • Safety: Exothermic steps (e.g., alkylation) require controlled addition rates and cooling systems to prevent runaway reactions .

Q. How can isotopic labeling (e.g., 13C, 15N) aid in mechanistic studies?

Answer:

  • Tracer Studies: Track metabolic pathways using 13C-labeled piperidine rings .
  • NMR Spectroscopy: 15N labels enhance resolution of amine group interactions in protein binding assays .

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